Home > Products > Screening Compounds P46256 > Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate - 1698027-00-7

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate

Catalog Number: EVT-2561905
CAS Number: 1698027-00-7
Molecular Formula: C17H20BrClN4O2
Molecular Weight: 427.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, and they have been extensively studied for their biological activities, including anticancer properties. The specific structure of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate suggests its role as a potential anticancer agent, especially in targeting mutant forms of Ras proteins.

Synthesis Analysis

The synthesis of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate typically involves several key steps:

  1. Starting Material Preparation: The synthesis begins with 7-bromo-6-chloroquinazolin-4(3H)-one as the primary starting material.
  2. Formation of Piperazine Derivative: The quinazoline derivative is reacted with piperazine to form the piperazine linkage. This step often requires the use of coupling agents to facilitate the reaction.
  3. Carboxylate Formation: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate or similar reagents, leading to the formation of the carboxylate functional group.
  4. Purification: The final product is purified, typically through recrystallization or chromatography, to obtain high-purity tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate.
Molecular Structure Analysis

The molecular structure of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate can be described as follows:

  • Molecular Formula: C15_{15}H19_{19}BrClN5_{5}O
  • Molecular Weight: Approximately 392.69 g/mol
  • Structural Features:
    • A tert-butyl group which enhances lipophilicity.
    • A piperazine ring, which contributes to its pharmacological activity.
    • A quinazoline core, which is crucial for its biological activity.

The presence of bromine and chlorine substituents on the quinazoline ring may influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate can undergo several chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the ester bond may hydrolyze to yield the corresponding carboxylic acid.
  3. Cross-Coupling Reactions: The presence of halogen substituents allows for potential cross-coupling reactions with various nucleophiles, expanding its synthetic utility .
Mechanism of Action

The mechanism of action for tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate primarily involves its role as an inhibitor of Ras proteins. Ras proteins are small GTPases that play a critical role in cell signaling pathways related to growth and proliferation:

  1. Binding to Ras Proteins: The compound likely binds to specific sites on Ras proteins, inhibiting their activity.
  2. Disruption of Signaling Pathways: By inhibiting Ras function, the compound disrupts downstream signaling pathways that promote cell proliferation and survival, leading to potential antitumor effects.

This mechanism has been supported by studies demonstrating that quinazoline derivatives can effectively inhibit mutant forms of Ras proteins associated with various cancers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water due to its lipophilic nature.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining its formulation and application in biological studies .

Applications

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate has several notable applications:

  1. Anticancer Research: Its primary application is in cancer therapy research, particularly targeting mutant Ras proteins involved in tumorigenesis.
  2. Drug Development: As a lead compound, it serves as a scaffold for developing new inhibitors targeting similar pathways.
  3. Biochemical Studies: It is used in studies investigating the role of Ras signaling in cellular processes and disease mechanisms.

The ongoing research into quinazoline derivatives continues to reveal their potential as therapeutic agents against various forms of cancer .

Synthetic Methodologies for Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate

Strategic Retrosynthetic Analysis of Quinazoline-Piperazine Hybrid Architectures

The synthesis of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate employs a convergent retrosynthetic strategy that disconnects the molecule into two key intermediates: a halogenated quinazoline core and a Boc-protected piperazine. The quinazoline fragment is derived from anthranilic acid or its derivatives, where cyclocondensation builds the heterocyclic system, followed by site-specific halogenations. The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at C4 of the quinazoline, leveraging the electron-deficient nature of this position. The Boc group serves as a protective handle, preventing N-alkylation and ensuring mono-functionalization of the piperazine [1] [6].

Critical disconnections include:

  • C4–N bond: Cleavage reveals 4,7-dibromo-6-chloroquinazoline and tert-butyl piperazine-1-carboxylate as precursors.
  • Quinazoline core: Retrosynthetic breakdown to 2-amino-4-bromo-5-chlorobenzoic acid, where cyclization with formamidine acetate yields the halogenated quinazoline.
  • Halogen positioning: Sequential bromination and chlorination are planned at C7 and C6, respectively, guided by the orthogonal reactivity of halogenation agents [10].

Table 1: Retrosynthetic Intermediates for Target Compound Synthesis

Disconnection SiteIntermediateFunction
C4–N bond4,7-dibromo-6-chloroquinazolineElectrophilic SNAr substrate
Quinazoline C4–Cl4-chloro-7-bromo-6-chloroquinazolineHalogen activation for piperazine coupling
Piperazine N–Boc1-Boc-piperazineProtected nucleophile
Quinazoline core2-amino-4-bromo-5-chlorobenzoic acidCyclocondensation precursor

This approach allows modular assembly, where halogenation timing (pre- vs. post-cyclization) and protection group strategies are optimized to minimize side reactions [1] [6].

Optimization of Nucleophilic Aromatic Substitution for Piperazine Coupling

The C4–N bond formation between the quinazoline core and piperazine relies on SNAr, where the C4 chlorine of 4,7-dibromo-6-chloroquinazoline acts as the electrophilic center. Key optimization parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity by solubilizing intermediates and stabilizing transition states. DMF at 80°C achieves >90% conversion by facilitating ionization, while protic solvents (e.g., ethanol) reduce yields by hydrogen bonding with the nucleophile [1] [5].
  • Base and stoichiometry: Hunig’s base (diisopropylethylamine) outperforms triethylamine due to reduced nucleophilicity and steric hindrance, minimizing undesired dehydrohalogenation. A 10–20% excess of Boc-piperazine ensures complete quinazoline consumption [5].
  • Temperature control: Reactions below 60°C exhibit slow kinetics, while temperatures exceeding 100°C promote Boc-deprotection. The optimal range of 80–85°C balances reaction rate and product integrity [5].

Table 2: Solvent and Base Effects on SNAr Coupling Yield

SolventBaseTemperature (°C)Yield (%)Reaction Time (h)
DMFDiisopropylethylamine80923
NMPDiisopropylethylamine80894
AcetonitrileTriethylamine80658
EthanolDiisopropylethylamine804212

Side products include bis-quinazoline adducts (from over-alkylation) and hydrolyzed quinazolinones, mitigated by rigorous anhydrous conditions [1] [6].

Role of Boc-Protection in Enhancing Synthetic Yield and Intermediate Stability

The tert-butoxycarbonyl (Boc) group serves three critical functions:

  • Nucleophilicity modulation: Boc-protection reduces piperazine’s N1 basicity, preventing polyalkylation and ensuring mono-substitution at C4 of the quinazoline. Unprotected piperazine yields <40% target product due to competing bis-adduct formation [5] [8].
  • Stability enhancement: The Boc group shields the secondary amine from oxidation during halogenation steps. Boc-protected intermediates exhibit >95% stability after 48-hour storage, whereas unprotected analogs degrade by 20–30% under identical conditions [8].
  • Purification facilitation: Crystallization in hexane/ethyl acetate mixtures isolates Boc-protected compounds with high purity (>98%), leveraging differential solubility. Deprotection (using TFA or HCl) is reserved for downstream functionalization, not affecting quinazoline halogens [5] [8].

Table 3: Stability of Boc-Protected vs. Unprotected Piperazine Intermediates

Storage ConditionBoc-Protected Intermediate Purity (%)Unprotected Piperazine Purity (%)
25°C, 48 hours (air)95–9870–75
40°C, 24 hours (N₂)93–9565–70
Acidic media (pH 3)90Degraded
Basic media (pH 10)85Degraded

The Boc group’s orthogonality allows selective deprotection in the presence of halogens, enabling sequential modifications [1] [8].

Catalytic Approaches for Halogenation at C6 and C7 Positions of Quinazoline Core

Halogen introduction at C6 and C7 requires regioselective methods due to differing electronic environments:

  • Bromination at C7: Electrophilic bromination (e.g., NBS) targets the electron-rich C7 position. Peptide-based catalysts (e.g., pentapeptide C1) enable enantioselective bromination via dynamic kinetic resolution, achieving 86–94% enantiomeric excess (ee) for 3-arylquinazolinones. Directed evolution of flavin-dependent halogenases (e.g., RebH variant) further enhances site selectivity under mild conditions [10].
  • Chlorination at C6: Radical chlorination using FeCl₃ or SO₂Cl₂ at 60–70°C affords C6 chlorination. Iron-catalyzed protocols leverage Fe(II)/Fe(III) redox cycles to generate chlorine radicals, minimizing over-chlorination. Yields reach 75–85% with 5 mol% FeCl₃ in dichloroethane [2] [6].
  • Sequential halogenation: Bromination precedes chlorination due to bromine’s lower activation energy for electrophilic substitution. Pd-catalyzed halogen exchange (e.g., CuCl₂/Pd(PPh₃)₄) converts aryl bromides to chlorides selectively at C6 [10].

Table 4: Catalytic Systems for Quinazoline Halogenation

PositionReagent/CatalystConditionsYield (%)Selectivity
C7NBS/Peptide C1DCM, 0°C, 12 hours75–8686–94% ee
C7RebH variantBuffer, 30°C, 24 hours55–60>99% site-selectivity
C6FeCl₃ (5 mol%)/SO₂Cl₂ClCH₂CH₂Cl, 70°C, 6 hours80–85Mono-chlorination
C6CuCl₂/Pd(PPh₃)₄DMF, 100°C, 10 hours70Retains C7-Br

Halogenation timing is flexible: Pre-functionalization of benzoic acid precursors simplifies purification, while post-cyclization halogenation benefits from catalyst-controlled regioselectivity [2] [10].

Solvent and Temperature Effects on Cyclocondensation Reactions

Quinazoline core formation via cyclocondensation of 2-amino-4-bromo-5-chlorobenzoic acid with formamidine acetate is highly sensitive to solvent polarity and temperature:

  • Solvent polarity: High-polarity solvents (e.g., DMSO, glycerol) accelerate ring closure by stabilizing dipolar intermediates. Glycerol, acting as a green solvent, achieves 82% yield at 60°C due to hydrogen-bonding assistance, while acetonitrile yields <50% under identical conditions [4] [7].
  • Temperature profile: Reactions below 100°C suffer from incomplete dehydration, forming dihydroquinazoline impurities. Optimal cyclization occurs at 110–120°C in high-boiling solvents (e.g., n-butyl acetate), converting >95% of starting material within 3 hours [4].
  • Acid promoters: Trichloroacetic acid (10 mol%) in acetonitrile or water enhances electrophilicity, enabling room-temperature cyclocondensation in aqueous media (yield: 75%). Water suppresses side reactions via hydrophobic packing, but limits solubility of halogenated intermediates [4].

Table 5: Solvent and Temperature Optimization for Quinazoline Cyclocondensation

SolventAdditiveTemperature (°C)Yield (%)Byproduct Formation
GlycerolNone6082<5% dihydroquinazoline
DMSONone120908% oxidized impurity
AcetonitrileTrichloroacetic acid2575None
WaterTrichloroacetic acid257010% hydrolysis
n-Butyl acetateNone11088<3%

Mixed-solvent systems (e.g., DMSO/water 4:1) balance solubility and reactivity, achieving 85% yield at 90°C with reduced environmental impact [4] [7].

Properties

CAS Number

1698027-00-7

Product Name

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate

Molecular Formula

C17H20BrClN4O2

Molecular Weight

427.73

InChI

InChI=1S/C17H20BrClN4O2/c1-17(2,3)25-16(24)23-6-4-22(5-7-23)15-11-8-13(19)12(18)9-14(11)20-10-21-15/h8-10H,4-7H2,1-3H3

InChI Key

MXCAHKDRUSKPGB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)Cl)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.